molecular formula C19H21NO3S B13767666 1-Ethyl-4-methylquinolinium p-toluenesulfonate CAS No. 55952-56-2

1-Ethyl-4-methylquinolinium p-toluenesulfonate

Cat. No.: B13767666
CAS No.: 55952-56-2
M. Wt: 343.4 g/mol
InChI Key: IVVQOSKVQMKYEQ-UHFFFAOYSA-M
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Description

1-Ethyl-4-methylquinolinium p-toluenesulfonate is an organic compound that belongs to the quinolinium family. It is characterized by the presence of an ethyl group at the first position and a methyl group at the fourth position of the quinolinium ring, combined with a p-toluenesulfonate anion.

Preparation Methods

The synthesis of 1-Ethyl-4-methylquinolinium p-toluenesulfonate typically involves the quaternization of 4-methylquinoline with ethyl iodide, followed by the reaction with p-toluenesulfonic acid. The reaction conditions often include:

    Solvent: Acetonitrile or ethanol

    Temperature: Reflux conditions

    Reaction Time: Several hours to ensure complete quaternization

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

1-Ethyl-4-methylquinolinium p-toluenesulfonate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinolinium N-oxide derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinolinium nitrogen.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Ethyl-4-methylquinolinium p-toluenesulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-methylquinolinium p-toluenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

1-Ethyl-4-methylquinolinium p-toluenesulfonate can be compared with other quinolinium derivatives, such as:

  • 1-Methylquinolinium p-toluenesulfonate
  • 1-Ethylquinolinium p-toluenesulfonate
  • 4-Methylquinolinium p-toluenesulfonate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications

Properties

CAS No.

55952-56-2

Molecular Formula

C19H21NO3S

Molecular Weight

343.4 g/mol

IUPAC Name

1-ethyl-4-methylquinolin-1-ium;4-methylbenzenesulfonate

InChI

InChI=1S/C12H14N.C7H8O3S/c1-3-13-9-8-10(2)11-6-4-5-7-12(11)13;1-6-2-4-7(5-3-6)11(8,9)10/h4-9H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

IVVQOSKVQMKYEQ-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=CC=C(C2=CC=CC=C21)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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